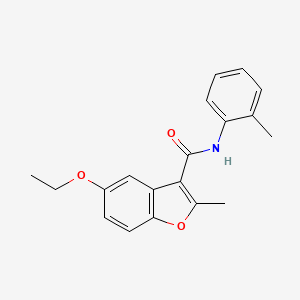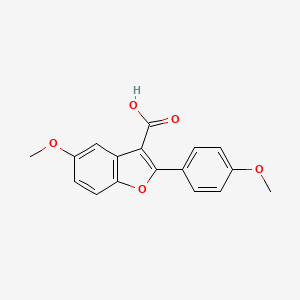
5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide, commonly known as EMMBFC, is an organic compound of significant interest to the scientific research community. EMMBFC is a colorless, crystalline solid with a molecular formula of C17H17NO3 and a molecular weight of 295.32 g/mol. It is an aromatic heterocyclic compound with a benzofuran core and an ethoxy sidechain. EMMBFC has been studied for its diverse applications in organic synthesis and scientific research, such as its use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its potential as a laboratory reagent.
科学研究应用
EMMBFC has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. Furthermore, EMMBFC has been studied for its potential as a therapeutic agent, with research focusing on its anti-tumor, anti-inflammatory, and anti-bacterial properties. Additionally, EMMBFC has been studied for its potential as a laboratory reagent, with research focusing on its ability to be used for the synthesis of new compounds and its potential as a chromatographic standard.
作用机制
The exact mechanism of action of EMMBFC is still being studied. However, it is believed to act by modulating the activity of various enzymes, receptors, and transporters. Additionally, EMMBFC has been shown to interact with the endocannabinoid system, suggesting a potential role in the regulation of various physiological processes.
Biochemical and Physiological Effects
EMMBFC has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, with research suggesting that it may be beneficial in the treatment of various diseases and conditions associated with oxidative stress. Additionally, EMMBFC has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties.
实验室实验的优点和局限性
EMMBFC has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, EMMBFC is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to the use of EMMBFC in the laboratory. It is a relatively new compound and there is still much to be learned about its properties and potential applications. Additionally, EMMBFC is a relatively large molecule, making it difficult to work with in some laboratory experiments.
未来方向
Given the potential of EMMBFC, there are many future directions for research. Further studies should be conducted to explore its potential as a therapeutic agent, particularly in the treatment of various diseases and conditions. Additionally, research should be conducted to explore its potential as a laboratory reagent, with the aim of developing new compounds and methods for the synthesis of pharmaceuticals. Finally, research should be conducted to explore the mechanism of action of EMMBFC, with the aim of better understanding its biochemical and physiological effects.
合成方法
EMMBFC can be synthesized via a multi-step process beginning with the reaction of 2-methylphenylboronic acid and ethyl chloroacetate in the presence of a base to form 2-methylphenyl ethoxyacetate. This product is then reacted with 1-bromobenzofuran to form 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide. The reaction scheme of EMMBFC synthesis is shown in Figure 1.
Figure 1: Reaction Scheme for EMMBFC Synthesis
属性
IUPAC Name |
5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-14-9-10-17-15(11-14)18(13(3)23-17)19(21)20-16-8-6-5-7-12(16)2/h5-11H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGTYRLJWBBHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524874.png)
![(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524880.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524892.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524903.png)
![(2Z)-4-hydroxy-6-methyl-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524926.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524945.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)
![(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524961.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)